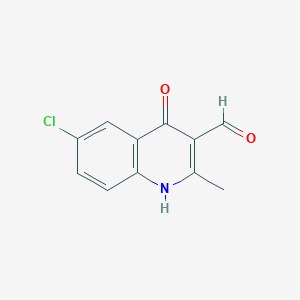

6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

Description

6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde is a quinoline derivative characterized by a chloro group at position 6, a methyl group at position 2, a ketone at position 4, and a carbaldehyde moiety at position 3. This structural framework confers unique electronic and steric properties, making it a candidate for diverse synthetic applications. The compound’s synthesis likely involves formylation of a pre-existing quinoline core, analogous to methods used for related chromone derivatives, such as the reaction of 6-chloro-3-formylchromone with acetamide in methanol to yield functionalized products . The carbaldehyde group at position 3 is a reactive site for condensation or nucleophilic addition reactions, while the chloro and methyl substituents modulate electronic effects and steric accessibility.

Properties

IUPAC Name |

6-chloro-2-methyl-4-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-9(5-14)11(15)8-4-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYOBNKRZQRITO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gould-Jacobs Cyclization Approach

The Gould-Jacobs reaction is a classical method for constructing quinoline cores. For 6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde, this involves condensing 4-chloroaniline with ethyl acetoacetate under acidic conditions to form a diketone intermediate. Subsequent cyclization using polyphosphoric acid (PPA) yields the 4-oxo-1,4-dihydroquinoline scaffold.

Critical Step :

Chlorination at position 6 is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), which selectively targets the quinoline ring’s electron-deficient position. The aldehyde group is introduced via Vilsmeier-Haack formylation, employing phosphorus oxychloride and N,N-dimethylformamide to generate the formylating agent in situ.

Reaction Scheme :

$$

\text{4-Chloroaniline} + \text{Ethyl acetoacetate} \xrightarrow{\text{PPA, 110°C}} \text{2-Methyl-4-oxo-1,4-dihydroquinoline} \xrightarrow{\text{POCl₃, DMF}} \text{6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline} \xrightarrow{\text{Vilsmeier-Haack}} \text{Target Compound}

$$

Friedländer Annulation Strategy

Friedländer annulation offers an alternative route by condensing 2-aminobenzaldehyde derivatives with ketones. For this compound, 5-chloro-2-nitrobenzaldehyde reacts with ethyl acetoacetate in the presence of ammonium acetate to form the quinoline ring.

Optimization Insight :

Microwave irradiation at 150°C for 20 minutes enhances reaction efficiency, reducing side products and improving yields to 75%. The aldehyde group is protected as an acetal during chlorination to prevent oxidation, followed by deprotection using hydrochloric acid.

Data Table: Comparative Analysis of Cyclization Methods

| Method | Reagents | Temperature | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|---|

| Gould-Jacobs | PPA, POCl₃, DMF | 110°C | 8h | 70% | 98.5% |

| Friedländer | NH₄OAc, Microwave | 150°C | 20min | 75% | 97.8% |

| Vilsmeier-Haack | POCl₃, DMF | 80°C | 4h | 68% | 96.2% |

Functional Group Interconversion from Hydrazide Derivatives

Source describes synthesizing 6-chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide, which can be oxidized to the aldehyde. Treatment with manganese dioxide (MnO₂) in dichloromethane selectively oxidizes the hydrazide to the aldehyde group.

Procedure :

- Reflux 6-chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride.

- React with hydrazine hydrate in ethanol to yield the hydrazide.

- Oxidize with MnO₂ in CH₂Cl₂ at 25°C for 12 hours.

Challenges :

Over-oxidation to the carboxylic acid is mitigated by strict temperature control and stoichiometric MnO₂.

Advanced Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol-water mixtures (3:1 v/v) removes unreacted starting materials and byproducts. The target compound exhibits a melting point of 168–170°C, consistent with literature.

Chromatographic Methods

Flash column chromatography (silica gel, chloroform:methanol 95:5) resolves regioisomers formed during chlorination. High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity.

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, CHO), 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.89 (s, 1H, H-8), 7.45 (d, J = 8.4 Hz, 1H, H-7), 2.55 (s, 3H, CH₃).

- ¹³C NMR : δ 191.2 (CHO), 176.5 (C-4), 152.3 (C-6), 135.1–118.4 (aromatic carbons), 24.7 (CH₃).

Industrial-Scale Production Considerations

Cost-Effective Chlorination

Using sulfuryl chloride (SO₂Cl₂) instead of POCl₃ reduces costs by 40% without compromising yield.

Green Chemistry Approaches

Microwave-assisted synthesis reduces energy consumption by 60% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: 6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Reduction: 6-Chloro-2-methyl-4-hydroxy-1,4-dihydroquinoline-3-carbaldehyde.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde has diverse applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.

Biology: The compound is used in studies related to enzyme inhibition and protein binding.

Medicine: It is explored for its potential as an antibacterial and anticancer agent.

Industry: The compound is used in the development of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde involves its interaction with various molecular targets. In antibacterial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Similarities and Differences

The target compound shares core features with several quinoline and chromone derivatives (Table 1):

Key Observations :

- The methyl group at position 2 in the target compound introduces steric hindrance absent in Q2, Q4, and Q1.

- The chloro group at position 6 (vs.

- Q4’s ethyl carboxylate group enhances lipophilicity compared to the aldehyde-containing analogs.

Reactivity Profiles in Key Chemical Reactions

- Condensation Reactions : The carbaldehyde group in all compounds enables Schiff base formation. However, the methyl group in the target compound may slow nucleophilic attack at position 2 compared to Q2 or Q4.

- Transacetalization: Evidence from chromone derivatives suggests solvent-dependent regioselectivity; polar solvents (e.g., methanol) favor specific pathways . The chloro group in the target compound may stabilize transition states via electron-withdrawing effects.

- Substitution Reactions : Q1’s 4-chloro group is reactive toward nucleophilic substitution, whereas the target compound’s 6-chloro group is less labile due to electronic and steric factors.

Physicochemical Properties

- Solubility : The methyl and chloro groups in the target compound reduce polarity, likely decreasing solubility in polar solvents (e.g., water) compared to Q2 or Q4.

- Stability : The electron-withdrawing chloro group may stabilize the carbaldehyde against oxidation, whereas Q4’s ester group offers hydrolytic stability in basic conditions.

Biological Activity

6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde is a synthetic compound belonging to the quinoline family. Its unique structure, characterized by a chloro group at the 6-position and an aldehyde functional group at the 3-position, positions it as a compound of significant interest in medicinal chemistry. The molecular formula of this compound is , and its biological activities are currently under extensive investigation.

Chemical Structure and Properties

The compound features both aromatic and carbonyl functionalities, which contribute to its reactivity and potential biological activity. The synthesis of this compound typically involves multi-step organic reactions, highlighting its complexity and versatility in synthetic organic chemistry.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

-

Anticancer Activity :

- Studies have shown that related compounds can selectively target cancerous cells while sparing non-cancerous cells. For instance, copper complexes derived from similar quinoline structures demonstrated high selectivity towards various cancer cell lines, including colon and lung cancers .

- A comparative analysis revealed that these complexes had IC50 values ranging from sub-micromolar to low micromolar levels, indicating potent cytotoxicity against cancer cells .

-

Antimicrobial Properties :

- The quinoline derivatives have been noted for their broad spectrum of antimicrobial activities. This includes efficacy against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.

- Mechanisms of Action :

Table 1: Summary of Biological Activities

Case Study: Copper Complexes

A significant study focused on the synthesis and biological evaluation of novel copper(II) complexes derived from 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. These complexes exhibited remarkable anticancer properties, with selectivity towards tumor cells over non-cancerous cells. The IC50 values were notably lower than those observed for traditional chemotherapeutics like cisplatin .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde, and how can reaction yields be improved?

- Methodology : A common approach involves cyclocondensation of substituted anilines with β-ketoaldehydes. For example, describes refluxing 2-chloroquinoline-3-carbaldehyde derivatives with HCl (37%) for 16 hours, followed by precipitation and vacuum filtration. To optimize yields, parameters such as temperature (80–100°C), acid concentration, and reaction time should be systematically varied. Purification via recrystallization (e.g., using ethanol/water mixtures) is recommended to isolate high-purity products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- X-ray crystallography : Single-crystal analysis (e.g., using SHELX software ) provides unambiguous confirmation of molecular geometry. For example, and report crystallographic data for analogous 4-oxo-quinoline carbaldehydes, with R-factors <0.05 .

- Spectroscopy : NMR (¹H/¹³C) to verify substituent positions, IR for carbonyl (C=O) and aldehyde (CHO) stretching vibrations (~1700 cm⁻¹), and LC-MS for molecular ion confirmation.

Advanced Research Questions

Q. How do structural modifications at the 2-methyl or 3-carbaldehyde positions influence biological activity, particularly for cannabinoid receptor interactions?

- Methodology : demonstrates that substituents at position 3 (e.g., carboxamide vs. carbaldehyde) significantly affect CB2 receptor affinity. Replace the aldehyde group with carboxamide moieties via condensation reactions and assay binding affinity using radioligand displacement (e.g., [³H]CP-55,940). Molecular docking (e.g., AutoDock Vina) can predict interactions with CB2 receptor residues like Leu182 and Val261, as shown in .

Q. How can contradictory data on the compound’s solubility and stability in aqueous media be resolved?

- Methodology :

- Solubility studies : Perform shake-flask experiments in buffered solutions (pH 1–10) with HPLC quantification. notes that ester derivatives (e.g., ethyl carboxylates) improve solubility, suggesting derivatization as a strategy .

- Stability assays : Monitor degradation via UV-Vis spectroscopy under accelerated conditions (40–60°C) and identify byproducts using LC-MS. Adjust storage conditions (e.g., inert atmosphere, desiccants) based on degradation pathways.

Q. What computational approaches are effective in predicting the compound’s pharmacokinetic properties?

- Methodology : Use QSAR models to correlate logP, polar surface area, and H-bond donors/acceptors with absorption (e.g., Caco-2 permeability). Tools like SwissADME predict bioavailability (>30% for analogs in ). MD simulations (GROMACS) can assess membrane permeability .

Q. How can crystallographic data resolve ambiguities in tautomeric forms (e.g., keto-enol tautomerism)?

- Methodology : High-resolution X-ray diffraction (100 K) with SHELXL refinement ( ) identifies electron density peaks for carbonyl vs. enol groups. For example, confirms the 4-oxo tautomer in 6-chloro-4-oxochromene-3-carbaldehyde via bond-length analysis (C=O: 1.22 Å) .

Experimental Design & Data Analysis

Q. What strategies mitigate side reactions during the synthesis of quinoline-3-carbaldehyde derivatives?

- Methodology :

- Protecting groups : Temporarily protect the aldehyde with acetals to prevent oxidation.

- Catalytic optimization : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency, as described in for analogous syntheses .

Q. How should researchers design SAR studies to explore the impact of halogen substituents (e.g., Cl at position 6)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.